N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
CAS No.: 202865-65-4
Cat. No.: VC3783563
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.
![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine - 202865-65-4](/images/structure/VC3783563.png)
Specification
CAS No. | 202865-65-4 |
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Molecular Formula | C7H5BrFNO |
Molecular Weight | 218.02 g/mol |
IUPAC Name | N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine |
Standard InChI | InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H |
Standard InChI Key | JXINJMATTXHEET-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C=NO)F |
Canonical SMILES | C1=CC(=C(C=C1Br)C=NO)F |
Introduction
Structural Characteristics and Classification
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine belongs to the class of hydroxylamines, characterized by the presence of a hydroxyl group (-OH) attached to an amine nitrogen. This compound features a unique molecular architecture with halogen substituents (bromine and fluorine) on the aromatic ring, positioned at specific locations to create distinctive electronic and steric effects. The basic structure incorporates a phenyl ring with bromine at the 5-position and fluorine at the 2-position, with a methylidene group connecting the ring to the hydroxylamine functional group.
The molecular formula for this compound is C₇H₅BrFNO, with a calculated molecular weight of approximately 218.02 g/mol. This places it in the same mass range as its structural isomer (NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine, though with different substitution patterns that would influence its chemical behavior.
The compound can be classified under several chemical categories simultaneously:
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Hydroxylamines (due to the N-OH functional group)
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Halogenated aromatic compounds (due to the presence of bromine and fluorine)
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Imines (due to the C=N double bond)
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Schiff bases (as a subclass of imines)
Physical and Chemical Properties
Physical Properties
Based on the properties of similar halogenated hydroxylamines, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would likely appear as a crystalline solid at room temperature. The presence of halogen substituents contributes to specific physical characteristics, including:
Property | Expected Value or Characteristic |
---|---|
Physical State | Solid at room temperature |
Color | Likely white to pale yellow crystalline solid |
Solubility | Soluble in organic solvents (ethanol, THF); limited water solubility |
Melting Point | Expected range of 90-150°C |
Molecular Weight | 218.02 g/mol |
The physical properties would be influenced by intermolecular forces, including potential hydrogen bonding through the hydroxylamine moiety and halogen bonding interactions involving the bromine and fluorine atoms.
Chemical Properties
The chemical behavior of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine is determined by its functional groups and electronic structure. Key chemical properties include:
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The hydroxylamine group (N-OH) provides both nucleophilic character and hydrogen bonding capability
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The C=N double bond offers sites for addition reactions and potential for stereoisomerism
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The bromine at the 5-position serves as a potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions
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The fluorine at the 2-position creates electronic effects that influence the reactivity of adjacent positions
The combined influence of these structural elements creates a unique reactivity profile that distinguishes this compound from other hydroxylamines or halogenated derivatives.
Synthesis Methodologies
Reaction Conditions and Optimization
Based on synthetic approaches used for similar halogenated compounds, the following reaction conditions might be applicable:
Parameter | Optimal Conditions |
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Solvent System | Ethanol, THF, or ethanol/water mixtures |
Temperature | Room temperature to 45°C |
Reaction Time | 2-24 hours |
pH Conditions | Slightly acidic to neutral |
Catalyst | Potentially acid catalysis |
Purification | Recrystallization or column chromatography |
Drawing parallels from the synthesis of 5-bromo-N-methyl-2-nitroaniline, which involves nucleophilic aromatic substitution reactions with methylamine, the formation of the hydroxylamine derivative would likely follow a similar nucleophilic attack mechanism, though with different reagents and substituent effects .
Synthetic Challenges and Considerations
Several factors would influence the synthesis of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine:
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The relative positions of the bromine and fluorine substituents might affect the reactivity of the benzaldehyde precursor
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The stability of the hydroxylamine product under reaction conditions would need to be considered
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Potential side reactions, including further oxidation or reduction of the hydroxylamine group
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Purification challenges due to the potential formation of stereoisomers or related byproducts
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with similar compounds, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would exhibit characteristic NMR patterns:
¹H NMR Predicted Spectral Features:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H (position 3) | 7.4-7.8 | doublet of doublets | 1H |
Aromatic H (position 4) | 7.2-7.6 | multiplet | 1H |
Aromatic H (position 6) | 7.5-8.0 | doublet | 1H |
Methylidene H (CH=N) | 8.0-8.5 | singlet | 1H |
Hydroxyl H (N-OH) | 10.0-11.0 | broad singlet | 1H |
The coupling patterns would be influenced by the fluorine atom, which would create additional splitting in the aromatic region. The exact chemical shifts would depend on solvent conditions and concentration.
Infrared (IR) Spectroscopy
Key IR absorption bands for N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
O-H stretching (hydroxylamine) | 3200-3400 |
C=N stretching | 1610-1640 |
Aromatic C=C stretching | 1450-1600 |
C-F stretching | 1000-1100 |
C-Br stretching | 500-600 |
These spectral features would provide valuable information for structural confirmation and purity assessment.
Mass Spectrometry
In mass spectrometric analysis, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would exhibit characteristic fragmentation patterns:
Feature | Expected Observation |
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Molecular Ion | m/z 218/220 (with characteristic bromine isotope pattern) |
Major Fragments | m/z 202 (loss of OH), m/z 139 (loss of Br) |
Base Peak | Dependent on ionization method |
The presence of bromine would create a distinctive isotope pattern with nearly equal intensity peaks at M and M+2, a characteristic feature of monobrominated compounds.
Chemical Reactivity
Reactivity of the Hydroxylamine Group
The hydroxylamine functionality (N-OH) in N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine would participate in several reaction types:
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Reduction to form the corresponding amine derivatives
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Oxidation to nitroso or nitro compounds under appropriate conditions
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Nucleophilic reactions through the nitrogen atom
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Hydrogen bonding interactions in complex formation
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Coordination chemistry with transition metals through the N and O atoms
Halogen-Mediated Reactivity
The presence of bromine at the 5-position provides opportunities for various transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)
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Lithium-halogen exchange reactions
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Nucleophilic aromatic substitution under forcing conditions
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Radical-mediated transformations
The fluorine substituent at the 2-position would contribute electronic effects that could modify the reactivity at other positions of the aromatic ring.
Structure-Reactivity Relationships
The specific substitution pattern in N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine creates unique electronic distributions that influence its chemical behavior:
Application Area | Potential Role |
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Pharmacophore Development | Scaffold for bioactive compounds |
Structure-Activity Relationship Studies | Probe for electronic and steric effects |
Drug Development | Building block for complex molecules with therapeutic potential |
Enzyme Inhibitors | Potential interactions with specific enzyme active sites |
The hydroxylamine functional group has been associated with various biological activities, including antioxidant properties and potential interactions with biological targets.
Synthetic Organic Chemistry
In synthetic chemistry, this compound could serve as:
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An intermediate for the preparation of more complex halogenated derivatives
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A substrate for selective functionalization reactions
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A precursor for heterocyclic ring formations
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A reagent in specific transformations leveraging the reactivity of both the C=N-OH functionality and the halogenated aromatic ring
The presence of bromine at the 5-position would be particularly valuable for metal-catalyzed coupling reactions to create carbon-carbon bonds at this position.
Analytical and Structural Chemistry
The unique structural features of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine make it potentially useful in:
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Structure-property relationship studies
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Investigations of noncovalent interactions (hydrogen bonding, halogen bonding)
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Crystallographic studies of packing arrangements and intermolecular interactions
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Development of analytical methods for related compounds
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